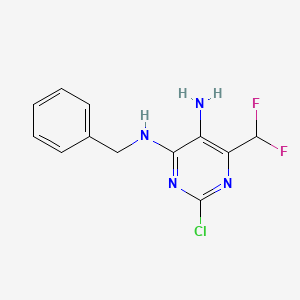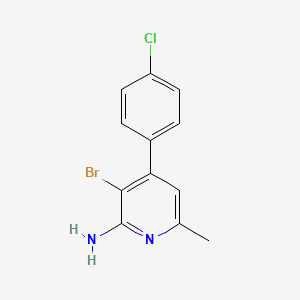![molecular formula C15H16N4S B11786459 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a butylphenyl group attached at the 1-position and a thiol group at the 4-position.
Métodos De Preparación
The synthesis of 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The aromatic ring and the thiol group can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with specific proteins, altering their function. The pyrazolo[3,4-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.
Comparación Con Compuestos Similares
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Lacks the butyl group, leading to different biological activities.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The methoxy group alters its reactivity and biological properties.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The chloro group introduces different electronic effects, impacting its chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H16N4S |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C15H16N4S/c1-2-3-4-11-5-7-12(8-6-11)19-14-13(9-18-19)15(20)17-10-16-14/h5-10H,2-4H2,1H3,(H,16,17,20) |
Clave InChI |
YHBMLKACQFCOLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
